molecular formula C10H12ClF3N2O2 B2672761 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride CAS No. 1052541-17-9

2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride

Cat. No.: B2672761
CAS No.: 1052541-17-9
M. Wt: 284.66
InChI Key: KICMPUHGBLNMCN-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride (CAS: 1052541-17-9) is a synthetic acetamide derivative characterized by a methylamino group (-NHCH₃) at the α-position of the acetamide backbone and a 4-(trifluoromethoxy)phenyl substituent on the nitrogen . The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, influencing the compound's electronic properties and metabolic stability. This structural motif is common in bioactive molecules due to its lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2.ClH/c1-14-6-9(16)15-7-2-4-8(5-3-7)17-10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICMPUHGBLNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process can be achieved using various reagents and catalysts to facilitate the reaction under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a pharmacological agent. Its structure features a trifluoromethoxy group, which is known to enhance the pharmacokinetic properties of drugs, such as increased lipophilicity and metabolic stability. These properties are crucial for developing effective therapeutic agents.

Therapeutic Applications

  • Pain Management : The compound's structural similarities to other analgesics suggest potential applications in pain management therapies. Research indicates that trifluoromethyl-containing compounds can modulate pain pathways effectively, making this compound a candidate for further study in analgesic formulations .
  • Neurological Disorders : There is ongoing research into the use of similar compounds in treating neurological disorders. The trifluoromethoxy group may play a role in enhancing blood-brain barrier permeability, which is essential for drugs targeting central nervous system conditions .
  • Cancer Treatment : Some studies have indicated that compounds with similar structures exhibit anti-cancer properties. The trifluoromethoxy group may enhance the selectivity and efficacy of anticancer agents by improving their interaction with biological targets .

Case Study 1: Analgesic Properties

A study published in MDPI examined the analgesic effects of trifluoromethyl-containing compounds, highlighting their mechanism of action through modulation of pain receptors. The findings suggest that 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride could be explored as a new analgesic agent based on its structural characteristics .

Case Study 2: Neuroprotective Effects

Research has focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The studies indicate that such compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 3: Anticancer Activity

In another study, researchers evaluated the anticancer activity of trifluoromethyl-containing compounds against various cancer cell lines. The results demonstrated significant cytotoxic effects, indicating that this compound warrants further investigation as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-[4-Chloro-3-(Trifluoromethyl)phenyl]-2-(Methylamino)acetamide Hydrochloride (CAS: Unspecified)

  • Structural Difference : Replaces the trifluoromethoxy group with a chloro (-Cl) and trifluoromethyl (-CF₃) group at positions 4 and 3, respectively .
  • Lipophilicity: Higher logP due to -CF₃ vs. -OCF₃, possibly improving blood-brain barrier penetration but increasing metabolic stability risks. Biological Activity: Likely divergent pharmacological profiles; -CF₃ may enhance receptor antagonism compared to -OCF₃ .

N-(2,6-Dichloro-2'-(Trifluoromethoxy)-[1,1'-Biphenyl]-4-yl)-2-(4-(Ethylsulfonyl)phenyl)acetamide (CAS: 1426802-50-7)

  • Structural Difference : Features a biphenyl core with chlorine and ethylsulfonyl (-SO₂C₂H₅) groups .
  • Solubility: The sulfonyl group improves water solubility but may reduce membrane permeability. Therapeutic Use: Demonstrated activity as a RORγ-t inhibitor for autoimmune diseases, unlike the target compound’s unconfirmed applications .

Backbone and Functional Group Modifications

N-(2-([1,1′-Biphenyl]-4-yl)-2-(Trifluoromethoxy)ethyl)-2-Chloroacetamide (Compound 6 in )

  • Structural Difference: Replaces the methylamino group with a chloroacetamide and introduces a biphenyl-trifluoromethoxy ethyl chain .
  • Impact: Flexibility: The ethyl spacer increases conformational freedom, possibly reducing target binding efficiency. Reactivity: The chloroacetamide moiety may confer alkylating activity, increasing toxicity risks compared to the methylamino group’s milder profile .

2-[4-(2-Aminoethyl)phenoxy]-N-(3-Methylphenyl)acetamide Hydrochloride (CAS: 1197727-00-6)

  • Structural Difference: Incorporates a phenoxy linker and an aminoethyl (-CH₂CH₂NH₂) group .
  • Pharmacokinetics: Increased polarity may shorten half-life due to rapid renal clearance .

Physicochemical and Pharmacological Data Comparison

Compound logP Molecular Weight (g/mol) Key Substituents Therapeutic Potential
Target Compound 2.1 292.7 -OCF₃, -NHCH₃ CNS disorders (hypothetical)
N-[4-Cl-3-CF₃-phenyl] analog 2.8 298.7 -Cl, -CF₃ Ion channel modulation
Biphenyl-sulfonyl analog (CAS: 1426802-50-7) 3.9 532.4 Biphenyl, -SO₂C₂H₅ Autoimmune diseases
Chloroacetamide analog (Compound 6) 3.2 373.2 Biphenyl, -Cl Undisclosed

Biological Activity

2-(Methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride (CAS No. 1052541-17-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12ClF3N2O2
  • Molecular Weight : 284.66 g/mol
  • Structure : The compound features a methylamino group and a trifluoromethoxy substituent on a phenylacetamide backbone, which may enhance its interaction with biological targets.

The mechanism by which 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity, potentially leading to significant modulation of enzyme activity.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group is hypothesized to increase lipophilicity, facilitating better membrane penetration and receptor interaction.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against BCR-ABL expressing cells, indicating potential as targeted cancer therapies .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
  • Analgesic Properties : Some analogs have shown promise in pain management models, indicating that modifications to the acetamide structure can lead to enhanced analgesic effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study FocusFindings
Enzyme InteractionDirect inhibition of specific kinases (e.g., ABL kinase) with IC50 values ranging from 12 nM to 110 nM .
CytotoxicitySelective cytotoxicity against various cancer cell lines with IC50 values below 100 nM.
PharmacokineticsEnhanced bioavailability due to structural modifications leading to better absorption profiles .

Q & A

Q. What are the established synthetic routes for 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and amide coupling. For example, methylamine can react with chloroacetyl chloride to form 2-(methylamino)acetamide intermediates, followed by coupling with 4-(trifluoromethoxy)aniline. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Multi-step protocols (e.g., 11-step synthesis for analogous acetamides) highlight the need for controlled reaction conditions and intermediates characterization using NMR and mass spectrometry .

Q. What analytical techniques are recommended for structural and purity characterization?

  • Methodological Answer :
  • X-ray crystallography for definitive structural confirmation (e.g., analogous trifluoroacetamide derivatives in crystallography studies) .
  • NMR (¹H/¹³C) to verify methylamino and trifluoromethoxy group integration.
  • HPLC (≥95% purity threshold) for quantifying impurities, referencing protocols for hydrochloride salts .
  • Mass spectrometry (HRMS) to confirm molecular weight (exact mass: ~308.7 g/mol).

Q. What solubility properties and formulation strategies are documented for this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, ethanol) is typical for acetamide hydrochlorides. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers. Note: Solubility discrepancies may arise from crystallinity differences; sonication or mild heating (≤40°C) can aid dissolution. Stability studies under varying pH (4–7.4) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Conduct comparative assays using standardized cell lines (e.g., HEK293 or HeLa) and consistent compound concentrations (IC₅₀ calculations).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Use computational docking (e.g., AutoDock Vina) to model interactions with receptors, cross-referencing structural analogs in medicinal chemistry (e.g., trifluoromethoxy-substituted benzamides) .
  • Address solvent effects (DMSO vs. saline) on bioactivity .

Q. What experimental design strategies optimize reaction yield and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factorial designs to screen variables (temperature, catalyst loading, solvent ratio).
  • Response Surface Methodology (RSM) for non-linear optimization (e.g., maximizing yield while minimizing byproducts).
  • Reference CRDC guidelines for reactor design (e.g., continuous-flow systems for hazardous intermediates) .
  • Example table for reaction optimization:
VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–10080+25%
Catalyst (mol%)1–53+18%
Reaction Time (h)12–2418+12%

Q. How can computational methods predict metabolic pathways or environmental impact?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., Gaussian 09) to estimate hydrolysis rates under environmental conditions.
  • Molecular dynamics (MD) simulations to assess membrane permeability or enzyme interactions.
  • Leverage ICReDD’s integrated computational-experimental workflows for rapid pathway discovery, including biodegradation by soil microbes .
  • Environmental persistence studies should follow OECD guidelines for acetamide herbicides (e.g., soil half-life assays) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

  • Methodological Answer :
  • Replicate experiments using standardized buffers (e.g., PBS pH 7.4) and control humidity/temperature.
  • Characterize polymorphic forms via differential scanning calorimetry (DSC) and XRPD .
  • Cross-validate with independent labs using blinded samples .

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